5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide 5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19953913
InChI: InChI=1S/C12H17BrN2O2S/c1-4-15(5-2)12(17)8(3)14-11(16)9-6-10(13)18-7-9/h6-8H,4-5H2,1-3H3,(H,14,16)
SMILES:
Molecular Formula: C12H17BrN2O2S
Molecular Weight: 333.25 g/mol

5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide

CAS No.:

Cat. No.: VC19953913

Molecular Formula: C12H17BrN2O2S

Molecular Weight: 333.25 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide -

Specification

Molecular Formula C12H17BrN2O2S
Molecular Weight 333.25 g/mol
IUPAC Name 5-bromo-N-[1-(diethylamino)-1-oxopropan-2-yl]thiophene-3-carboxamide
Standard InChI InChI=1S/C12H17BrN2O2S/c1-4-15(5-2)12(17)8(3)14-11(16)9-6-10(13)18-7-9/h6-8H,4-5H2,1-3H3,(H,14,16)
Standard InChI Key RZRVKPCWVQBWLH-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C(=O)C(C)NC(=O)C1=CSC(=C1)Br

Introduction

Molecular Characterization

Structural Composition and Formula

The molecular formula of 5-bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide is C₁₁H₁₇BrN₃O₂S, with a molecular weight of 335.24 g/mol. The IUPAC name delineates its substituents: a bromine atom at the 5-position of the thiophene ring and a carboxamide group at the 3-position, linked to a 1-(diethylamino)-1-oxopropan-2-yl moiety. The canonical SMILES representation is S1C=C(C(=O)NC(C)C(=O)N(CC)CC)C=C1Br, which encapsulates the thiophene backbone, bromine substitution, and branched amide side chain.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₇BrN₃O₂S
Molecular Weight335.24 g/mol
IUPAC Name5-bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide
Canonical SMILESS1C=C(C(=O)NC(C)C(=O)N(CC)CC)C=C1Br

Spectroscopic and Crystallographic Data

While direct crystallographic data for this compound is unavailable, analogous thiophene-carboxamide derivatives exhibit planar thiophene rings with substituents influencing electronic conjugation. Nuclear magnetic resonance (NMR) spectroscopy of similar compounds reveals distinct proton environments:

  • Thiophene protons: Resonances between δ 6.5–7.5 ppm for aromatic protons .

  • Bromine: Induces deshielding effects, shifting adjacent proton signals upfield.

  • Diethylamino group: Methyl protons (δ 1.0–1.5 ppm) and ethyl group protons (δ 2.5–3.5 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-bromo-N-(1-(diethylamino)-1-oxopropan-2-yl)thiophene-3-carboxamide involves two primary steps: (1) bromination of a thiophene precursor and (2) amide coupling with a diethylamino-substituted amine.

Bromination of Thiophene Core

Bromination is typically achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. For example, ethyl 5-methylthiophene-3-carboxylate undergoes bromination with NBS and benzoyl peroxide in chloroform at reflux to yield the brominated derivative . This method, adapted from , ensures regioselectivity at the 5-position of the thiophene ring.

Representative Reaction Conditions:

  • Reagents: NBS (1.1 equiv), benzoyl peroxide (0.1 equiv)

  • Solvent: Chloroform or carbon tetrachloride

  • Temperature: Reflux (60–80°C)

  • Duration: 6–8 hours

Amide Bond Formation

The brominated thiophene-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 1-(diethylamino)-1-oxopropan-2-amine. This step employs Schotten-Baumann conditions to facilitate amide coupling in aqueous-organic biphasic systems.

Key Considerations:

  • Amine Preparation: 1-(Diethylamino)-1-oxopropan-2-amine is synthesized via reductive amination of diethylamine with α-ketopropionic acid derivatives.

  • Yield Optimization: Excess amine and low temperatures (0–5°C) minimize side reactions .

Purification and Characterization

Crude product purification involves flash chromatography (SiO₂, ethyl acetate/hexanes) and recrystallization from ethanol. Purity is confirmed via high-performance liquid chromatography (HPLC) and melting point analysis.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 5-position is susceptible to nucleophilic displacement reactions. For instance, Suzuki-Miyaura cross-coupling with arylboronic acids introduces aryl groups, enabling diversification of the thiophene scaffold.

Example Reaction:
5-Bromo-thiophene derivative+PhB(OH)2Pd(PPh3)45-Phenyl-thiophene derivative\text{5-Bromo-thiophene derivative} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Phenyl-thiophene derivative}

Amide Hydrolysis and Derivatization

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Alternatively, reduction with lithium aluminum hydride (LiAlH₄) produces the amine derivative.

Applications in Pharmaceutical Research

Biological Activity

Thiophene-carboxamide hybrids are explored for their kinase inhibitory and antimicrobial properties. The diethylamino group enhances solubility and bioavailability, while the bromine atom may facilitate halogen bonding with biological targets.

Material Science Applications

Brominated thiophenes serve as precursors for conductive polymers and organic semiconductors. The electron-withdrawing carboxamide group modulates the electronic properties of these materials.

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